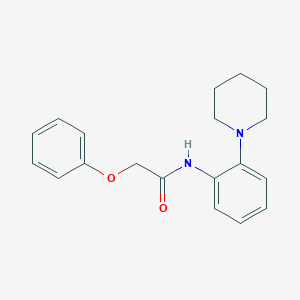![molecular formula C18H13FN2O2S B244957 N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244957.png)
N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as FL118, is a novel anticancer drug that has shown promising results in preclinical studies. FL118 is a small molecule that selectively induces apoptosis (programmed cell death) in cancer cells while leaving normal cells unharmed.
作用機序
The mechanism of action of N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide involves the inhibition of multiple anti-apoptotic proteins, including Mcl-1, XIAP, and Bcl-2. N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide also activates the pro-apoptotic protein Bax, which leads to the release of cytochrome c from mitochondria and the activation of caspases. The net effect of these actions is to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. These include the downregulation of anti-apoptotic proteins, the upregulation of pro-apoptotic proteins, the induction of DNA damage, and the inhibition of cell cycle progression. N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to inhibit the growth, migration, and invasion of cancer cells.
実験室実験の利点と制限
One advantage of N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. Another advantage is its ability to induce apoptosis in cancer cells regardless of their p53 status. However, one limitation of N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data on N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide, which makes it difficult to assess its potential efficacy and safety in humans.
将来の方向性
There are several future directions for N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide research. One potential direction is to investigate its efficacy in combination with other anticancer drugs, such as chemotherapy or immunotherapy. Another direction is to explore the use of N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide in combination with radiation therapy. Additionally, further studies are needed to assess the safety and efficacy of N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide in humans, which could lead to its development as a novel anticancer therapy.
合成法
N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide was synthesized by a team of researchers led by Dr. Chun Li at the University of Kentucky. The synthesis method involves several steps, including the reaction of 2-fluorobenzoyl chloride with 3-aminophenylboronic acid, followed by the reaction of the resulting intermediate with 2-thiophenecarboxylic acid. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied in preclinical models of various types of cancer, including breast, lung, colon, pancreatic, and ovarian cancer. In vitro studies have shown that N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide is highly effective in inducing apoptosis in cancer cells, regardless of their p53 status. In vivo studies have demonstrated that N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide significantly inhibits tumor growth and prolongs survival in mouse models of cancer.
特性
分子式 |
C18H13FN2O2S |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
N-[3-[(2-fluorobenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H13FN2O2S/c19-15-8-2-1-7-14(15)17(22)20-12-5-3-6-13(11-12)21-18(23)16-9-4-10-24-16/h1-11H,(H,20,22)(H,21,23) |
InChIキー |
HBBSJJVEJGOEJL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3)F |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244889.png)
![3-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244890.png)
![3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244891.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide](/img/structure/B244894.png)
![N-(3-{[(4-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244897.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244899.png)